Cas no 74086-23-0 (Boc-D-Gln-ONp)
Boc-D-Gln-ONp Chemical and Physical Properties
Names and Identifiers
-
- D-Glutamine,N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
- Boc-D-Gln-ONp
- SCHEMBL11094615
- Boc-D-glutamine 4-nitrophenyl ester
- 4-nitrophenyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate
- AC-19265
- 74086-23-0
- (4-nitrophenyl) (2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
- AKOS015963209
-
- MDL: MFCD00056110
- Inchi: 1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22)/t12-/m1/s1
- InChI Key: HJMMCTZLXOVMFB-GFCCVEGCSA-N
- SMILES: O(C(N[C@@H](C(=O)OC1C=CC(=CC=1)[N+](=O)[O-])CCC(N)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 367.13795002g/mol
- Monoisotopic Mass: 367.13795002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 11
- Complexity: 531
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 154Ų
Experimental Properties
- PSA: 153.54000
- LogP: 3.27340
Boc-D-Gln-ONp Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B391720-250mg |
Boc-D-Gln-ONp |
74086-23-0 | 250mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B391720-1g |
Boc-D-Gln-ONp |
74086-23-0 | 1g |
$ 185.00 | 2022-06-07 | ||
| TRC | B391720-2.5g |
Boc-D-Gln-ONp |
74086-23-0 | 2.5g |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM185514-5g |
Boc-D-Gln-Onp |
74086-23-0 | 97% | 5g |
$660 | 2021-06-09 | |
| Chemenu | CM185514-5g |
Boc-D-Gln-Onp |
74086-23-0 | 97% | 5g |
$660 | 2023-02-18 | |
| TRC | B391720-1000mg |
Boc-D-Gln-ONp |
74086-23-0 | 1g |
$ 224.00 | 2023-04-18 | ||
| TRC | B391720-2500mg |
Boc-D-Gln-ONp |
74086-23-0 | 2500mg |
$ 414.00 | 2023-04-18 | ||
| A2B Chem LLC | AE05540-250mg |
Boc-d-gln-onp |
74086-23-0 | 250mg |
$474.00 | 2024-04-19 | ||
| A2B Chem LLC | AE05540-1g |
Boc-d-gln-onp |
74086-23-0 | 1g |
$992.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741776-1g |
4-Nitrophenyl (tert-butoxycarbonyl)-d-glutaminate |
74086-23-0 | 98% | 1g |
¥2205.00 | 2024-07-28 |
Boc-D-Gln-ONp Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Boc-D-Gln-ONp
Boc-D-Gln-ONp (CAS No. 74086-23-0): A Comprehensive Guide to Its Properties and Applications
Boc-D-Gln-ONp (CAS No. 74086-23-0) is a specialized peptide derivative widely used in organic synthesis and pharmaceutical research. This compound, also known as tert-Butyloxycarbonyl-D-glutamine p-nitrophenyl ester, plays a crucial role in the synthesis of complex peptides and proteins. Its unique chemical properties make it a valuable tool for researchers in drug discovery and biotechnology.
The molecular structure of Boc-D-Gln-ONp features a Boc (tert-butoxycarbonyl) protecting group, which is essential for selective peptide bond formation. The p-nitrophenyl ester (ONp) moiety enhances its reactivity, making it particularly useful in solid-phase peptide synthesis (SPPS). This compound is often searched in relation to peptide coupling reagents and amino acid derivatives, reflecting its importance in modern bioconjugation techniques.
Recent advancements in peptide-based therapeutics have increased the demand for high-quality Boc-protected amino acids like Boc-D-Gln-ONp. Researchers frequently inquire about its solubility properties (typically in DMF or DCM), storage conditions (usually at 2-8°C), and handling precautions. The compound's stability under various conditions makes it suitable for automated peptide synthesizers, a topic of growing interest in high-throughput drug discovery platforms.
In the context of COVID-19 research, peptide derivatives have gained attention for their potential in antiviral drug development. While Boc-D-Gln-ONp itself isn't directly involved, its role in creating peptide inhibitors has sparked renewed interest in this class of compounds. The scientific community often searches for information about its purity specifications (typically ≥95% by HPLC) and analytical methods for quality control.
The application of Boc-D-Gln-ONp extends to material science, where it's used to create biofunctionalized surfaces for medical devices. This aligns with current trends in biocompatible materials research. Manufacturers and researchers frequently need data on its melting point (varies by batch), molecular weight (365.35 g/mol), and spectroscopic characteristics (NMR, IR, and MS profiles).
From a market perspective, the demand for Boc-D-Gln-ONp reflects broader trends in peptide drug development. The global market for therapeutic peptides, valued at billions annually, drives continuous innovation in amino acid protecting group chemistry. Current research focuses on improving the yield and efficiency of peptide coupling reactions using derivatives like Boc-D-Gln-ONp.
Quality control remains a critical aspect of working with Boc-D-Gln-ONp. Researchers emphasize the importance of chiral purity (D-configuration maintenance) and moisture sensitivity during storage. These factors significantly impact the compound's performance in asymmetric synthesis applications, particularly in creating enantiomerically pure pharmaceuticals.
The environmental impact of peptide synthesis reagents has become a hot topic, with Boc-D-Gln-ONp being part of this discussion. Researchers are investigating greener alternatives to traditional coupling methods, though Boc-protected derivatives remain essential for many applications. This compound's biodegradation profile and waste management considerations are increasingly important in sustainable chemistry initiatives.
In academic settings, Boc-D-Gln-ONp serves as an excellent teaching tool for demonstrating protecting group strategies and peptide bond formation. Its well-characterized properties make it ideal for undergraduate laboratory experiments and graduate research projects in medicinal chemistry. The compound's safety profile (when handled properly) contributes to its widespread use in educational institutions.
Future developments in Boc-D-Gln-ONp applications may include its use in nanotechnology and targeted drug delivery systems. The compound's ability to incorporate into peptide-polymer conjugates positions it as a potential component in smart biomaterials. These emerging applications align with current research priorities in personalized medicine and theranostic platforms.
For researchers sourcing Boc-D-Gln-ONp, understanding its supply chain dynamics is crucial. The compound's availability from multiple specialty chemical suppliers ensures competitive pricing, though batch-to-batch consistency remains a key consideration. Recent improvements in manufacturing processes have enhanced the reliability of this important peptide synthesis building block.
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